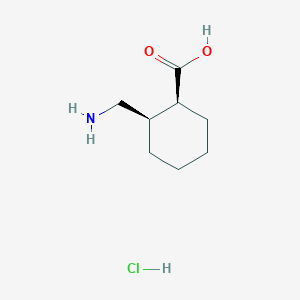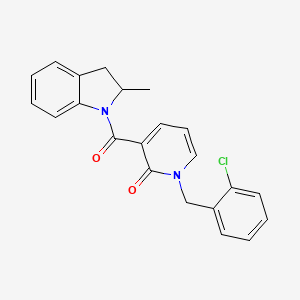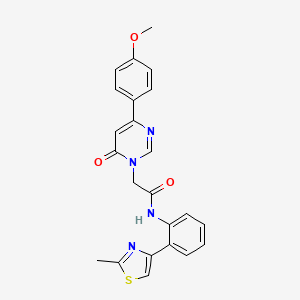![molecular formula C15H20N2O B2889177 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2286541-72-6](/img/structure/B2889177.png)
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group and a prop-2-en-1-one moiety.
Mechanism of Action
Target of Action
The primary targets of 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one are likely to be α receptors . These receptors are known to combine with drugs’ basic center . They are the most studied G-protein coupled receptors (GPCRs) associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound’s interaction with its targets involves the phenylpiperazine region, which is an important center where α receptors combine with drugs . This interaction results in α receptor blocking activity to varying degrees .
Biochemical Pathways
This pathway involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to DOPA-quinone .
Pharmacokinetics
The conformational flexibility of the piperazine ring and polar nitrogen atoms in the piperazine ring enhances a favorable interaction with macromolecules . This could have a significant impact on the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antituberculosis, anticancer, antiviral, and antimalarial activities .
Preparation Methods
The synthesis of 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.
Addition: The prop-2-en-1-one moiety can undergo addition reactions with nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include basic or acidic conditions, various solvents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Comparison with Similar Compounds
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(2-Phenylethyl)piperazin-2-one hydrochloride: This compound has a similar piperazine ring but different substituents, leading to different biological activities.
1-(3,5-Dimethylphenyl)piperazin-2-one: This compound also has a dimethylphenyl group but differs in the position of the substituents.
1-(3-Methylbenzyl)piperazin-2-one hydrochloride: This compound has a benzyl group instead of a prop-2-en-1-one moiety.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-15(18)17-9-7-16(8-10-17)14-11-12(2)5-6-13(14)3/h4-6,11H,1,7-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPMBKOCHDAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2889094.png)




![2-(4-ethoxyphenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2889105.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2889107.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2889109.png)





